molecular formula C8H5ClN2OS B1348439 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 41491-54-7

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1348439
CAS RN: 41491-54-7
M. Wt: 212.66 g/mol
InChI Key: NGUFILSIVAEODZ-UHFFFAOYSA-N
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Description

“5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3-chlorophenyl group indicates a phenyl ring (a ring of 6 carbon atoms) with a chlorine atom attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and torsion angles .


Chemical Reactions Analysis

The chemical reactivity of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be influenced by the presence of the oxadiazole ring and the 3-chlorophenyl group. The oxadiazole ring is electron-deficient, which makes it a good acceptor for electron-rich species . The chlorine atom on the phenyl ring can also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be predicted based on its molecular structure. For example, the presence of the oxadiazole ring and the chlorine atom can influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

1. Antiviral Activity

  • Summary of Application: This compound has been synthesized and tested for its antiviral activity, specifically against the tobacco mosaic virus .
  • Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process involving esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .
  • Results or Outcomes: The bioassay tests showed that the synthesized compounds possessed certain anti-tobacco mosaic virus activity .

2. Anticonvulsant Activity

  • Summary of Application: This compound has been identified as a potential anticonvulsant drug candidate .
  • Methods of Application: The compound was tested for its anticonvulsant activity in an MES (maximal electroshock-induced seizure) and 6Hz test in mice .
  • Results or Outcomes: The compound showed promising anticonvulsant activity in the conducted tests .

3. Corrosion Inhibitor

  • Summary of Application: Thiophene derivatives, including “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Methods of Application: The compound is applied to the surface of metals to prevent oxidation and corrosion .
  • Results or Outcomes: The application of this compound has been found to effectively reduce the rate of corrosion .

4. Antileishmanial and Antimalarial Activities

  • Summary of Application: This compound has been synthesized and tested for its antileishmanial and antimalarial activities .
  • Methods of Application: The compound was synthesized and its structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes: The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

5. Organic Semiconductors

  • Summary of Application: Thiophene derivatives, including “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol”, are utilized in the advancement of organic semiconductors .
  • Methods of Application: The compound is incorporated into the structure of organic semiconductors to enhance their performance .
  • Results or Outcomes: The application of this compound has been found to effectively improve the performance of organic semiconductors .

6. Antifungal and Herbicidal Properties

  • Summary of Application: This compound has been reported to possess antifungal and herbicidal properties for potential agricultural applications .
  • Methods of Application: The compound is applied in agricultural settings to control fungal growth and manage weeds .
  • Results or Outcomes: The compound has shown effective antifungal and herbicidal activities .

Future Directions

The study of “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” and similar compounds could be a promising area of research. These compounds could have potential applications in various fields such as medicine and agriculture due to their reactivity and the ability to interact with various molecular targets .

properties

IUPAC Name

5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUFILSIVAEODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366057
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

41491-54-7
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
11
Citations
ASM Al-Janabi, GA Al-Soumadaiy… - Oriental Journal of …, 2011 - academia.edu
A ligand 5-(3-chlorophenyl)-1, 3, 4-oxadiazol-2-thiol (CPoxSH) synthesized by two methods and its Zn (II), Cd (II), Hg (II), Mn (II), Co (II), and Ni (II) complexes were synthesized. The …
Number of citations: 13 www.academia.edu
SZ Siddiqui, SAA Shah - Pak. J. Pharm. Sci, 2016 - researchgate.net
The biological potential of N'-substituted-2-(5-(3-chlorophenyl)-1, 3, 4-Oxadiazol-2-ylthio) acetohydrazide (8ap) has been evaluated against bacterial strains of Gram-negative and Gram…
Number of citations: 6 www.researchgate.net
ASM Al-Janabi, HM Jerjes, MH Salah - Tikrit Journal of Pure Science, 2017 - iasj.net
The complexes containing mixed of ligands [5-(3-chlorophenyl)-1, 3, 4-oxadiazole-2-thione (CPoxSH)] and diphosphines Ph2P (CH2) nPPh2(diphos)(n= 1-4), are prepared by the …
Number of citations: 16 www.iasj.net
SAO Ahmed, A SM Al-Janabi… - Kirkuk University Journal …, 2017 - kujss.uokirkuk.edu.iq
Many new mixed ligand mercury complexes have been synthesized with LH = 5(4-pyridyl)-1,3,4-oxadiazole-2-thione and tertiary phosphines as co-ligands. The compounds have been …
Number of citations: 16 kujss.uokirkuk.edu.iq
LK Kummari, MS Butler, E Furlong, R Blundell… - Bioorganic & medicinal …, 2018 - Elsevier
Fungi cause serious life-threatening infections in immunocompromised individuals and current treatments are now complicated by toxicity issues and the emergence of drug resistant …
Number of citations: 19 www.sciencedirect.com
A Abid, M Lateef, N Rafiq, S Eijaz, S Tauseef - Biomedicine & …, 2022 - Elsevier
Herein, we report a comparative study based on structure, thermal and solution stability, and biopotency against lipoxygenase (LOX), butyrylcholinesterase (BChE) and microbes for Pd(…
Number of citations: 1 www.sciencedirect.com
S Hari, TR Swaroop, HD Preetham… - Current organic …, 2020 - ingentaconnect.com
Design of chemically novel, biologically potent small heterocyclic molecules with anticancer activities, which targets the enzyme heparanase has gained prominent clinical interest. We …
Number of citations: 5 www.ingentaconnect.com
ASM Al-Janabi, MA Alheety, AY Osama'a… - Inorganic Chemistry …, 2020 - Elsevier
The binuclear [Pd 2 (κ 2 -ptt) 4 ] (1) and mixed ligand complexes of the type [Pd(κ 1 -S-ptt) 2 (κ 2 -diamine)] (2–4) (Hptt is 1-phenyl-1H-tetrazole-5-thiol), diamine; ethylene diamine (en), 1…
Number of citations: 33 www.sciencedirect.com
AS Al-Janabi, ODH Al-Mouqdady, MEA Al-Doori… - Journal of Saudi …, 2022 - Elsevier
Nine Hg(II) complexes, [Hg(DiphtS) 2 (LL)](2–7) {where, HDiphtS = 4,5-diphenyl-1,2,4-triazole-3-thiol; LL = bis(diphenylphosphino)ethane (dppe) (2); 1,3-bis(diphenylphosphino)…
Number of citations: 0 www.sciencedirect.com
AJA SM, ANA Ibrahim - Research Journal of Chemistry and …, 2020 - researchgate.net
New series of phenyl mercury (II) complexes containing mixed ligands of 1, 3-benzothiazole-2-thione (bztSH) and phosphine or amines as co-ligands were prepared. Treatment of …
Number of citations: 6 www.researchgate.net

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